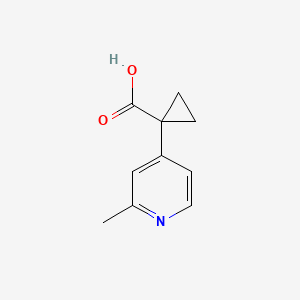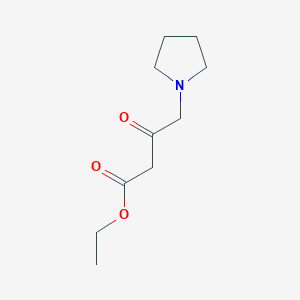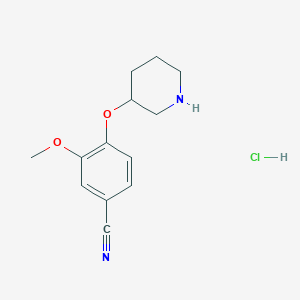
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.
科学的研究の応用
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
類似化合物との比較
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.
Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.
4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
1060806-15-6 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChIキー |
SUTDMQTZKILBJU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


